OUL35
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OUL35 involves the reaction of 4-aminobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
OUL35 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
OUL35 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ARTD10 and its effects on cellular processes.
Biology: Employed in cell-based assays to investigate the role of ARTD10 in cell death and DNA damage response.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to sensitize cells to DNA damage.
Industry: Utilized in the development of new drugs and chemical probes for research purposes.
Mechanism of Action
OUL35 exerts its effects by selectively inhibiting ARTD10, a member of the poly (ADP-ribose) polymerase family. The compound binds to the active site of ARTD10, forming hydrogen bonds with the amide and carbonyl groups of Gly888 and the side-chain hydroxyl of Ser927. This interaction prevents ARTD10 from catalyzing the transfer of ADP-ribose to target proteins, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
ARTD8 Inhibitors: Compounds that inhibit ARTD8, another member of the poly (ADP-ribose) polymerase family.
ARTD4 Inhibitors: Compounds that inhibit ARTD4, which also plays a role in DNA damage response.
ARTD15 Inhibitors: Compounds that inhibit ARTD15, involved in various cellular processes.
Uniqueness of OUL35
This compound is unique due to its high selectivity for ARTD10 over other members of the poly (ADP-ribose) polymerase family. This selectivity makes it a valuable tool for studying the specific functions of ARTD10 and its role in cellular processes. Additionally, this compound’s ability to rescue cells from ARTD10-induced cell death and sensitize them to DNA damage highlights its potential therapeutic applications .
Properties
IUPAC Name |
4-(4-carbamoylphenoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCQWLPMXFGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284793 | |
Record name | 4,4'-oxydibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-34-1 | |
Record name | MLS000736992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-oxydibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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